Cas no 1851701-41-1 (1-[(1-Benzothiophen-7-yl)amino]propan-2-ol)
![1-[(1-Benzothiophen-7-yl)amino]propan-2-ol structure](https://ja.kuujia.com/scimg/cas/1851701-41-1x500.png)
1-[(1-Benzothiophen-7-yl)amino]propan-2-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1273494
- 1851701-41-1
- 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol
- 2-Propanol, 1-(benzo[b]thien-7-ylamino)-
-
- インチ: 1S/C11H13NOS/c1-8(13)7-12-10-4-2-3-9-5-6-14-11(9)10/h2-6,8,12-13H,7H2,1H3
- InChIKey: SXHQSANVCDKUNQ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=CC=CC(=C12)NCC(C)O
計算された属性
- せいみつぶんしりょう: 207.07178521g/mol
- どういたいしつりょう: 207.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 60.5Ų
じっけんとくせい
- 密度みつど: 1.268±0.06 g/cm3(Predicted)
- ふってん: 401.0±20.0 °C(Predicted)
- 酸性度係数(pKa): 14.74±0.20(Predicted)
1-[(1-Benzothiophen-7-yl)amino]propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1273494-5.0g |
1-[(1-benzothiophen-7-yl)amino]propan-2-ol |
1851701-41-1 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-1273494-10.0g |
1-[(1-benzothiophen-7-yl)amino]propan-2-ol |
1851701-41-1 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-1273494-50mg |
1-[(1-benzothiophen-7-yl)amino]propan-2-ol |
1851701-41-1 | 50mg |
$587.0 | 2023-10-02 | ||
Enamine | EN300-1273494-100mg |
1-[(1-benzothiophen-7-yl)amino]propan-2-ol |
1851701-41-1 | 100mg |
$615.0 | 2023-10-02 | ||
Enamine | EN300-1273494-5000mg |
1-[(1-benzothiophen-7-yl)amino]propan-2-ol |
1851701-41-1 | 5000mg |
$2028.0 | 2023-10-02 | ||
Enamine | EN300-1273494-2500mg |
1-[(1-benzothiophen-7-yl)amino]propan-2-ol |
1851701-41-1 | 2500mg |
$1370.0 | 2023-10-02 | ||
Enamine | EN300-1273494-0.1g |
1-[(1-benzothiophen-7-yl)amino]propan-2-ol |
1851701-41-1 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-1273494-0.25g |
1-[(1-benzothiophen-7-yl)amino]propan-2-ol |
1851701-41-1 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-1273494-0.05g |
1-[(1-benzothiophen-7-yl)amino]propan-2-ol |
1851701-41-1 | 0.05g |
$612.0 | 2023-06-08 | ||
Enamine | EN300-1273494-250mg |
1-[(1-benzothiophen-7-yl)amino]propan-2-ol |
1851701-41-1 | 250mg |
$642.0 | 2023-10-02 |
1-[(1-Benzothiophen-7-yl)amino]propan-2-ol 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
1-[(1-Benzothiophen-7-yl)amino]propan-2-olに関する追加情報
Comprehensive Overview of 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol (CAS No. 1851701-41-1): Properties, Applications, and Research Insights
In the realm of organic chemistry and pharmaceutical research, 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol (CAS No. 1851701-41-1) has emerged as a compound of significant interest due to its unique structural features and potential applications. This benzothiophene derivative is characterized by a propan-2-ol moiety linked to a benzothiophen-7-yl group via an amino bridge, offering a versatile scaffold for drug discovery and material science. Researchers and industry professionals are increasingly exploring its synthetic pathways, physicochemical properties, and biological activity, aligning with the growing demand for novel heterocyclic compounds in medicinal chemistry.
The compound's molecular structure (C11H13NOS) combines aromaticity with polar functional groups, enhancing its solubility and reactivity. Recent studies highlight its role as a building block for designing small-molecule inhibitors and ligands targeting enzymes or receptors. For instance, its benzothiophene core is analogous to motifs found in FDA-approved drugs, sparking interest in its potential for central nervous system (CNS) therapeutics or anti-inflammatory agents. Such applications resonate with trending topics like neurodegenerative disease research and precision medicine, addressing frequent queries on platforms like PubMed and Google Scholar.
From a synthetic perspective, 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol is typically prepared via nucleophilic substitution reactions between 7-amino-1-benzothiophene and epoxides or haloalkanols. Optimizing yield and purity often involves catalytic methods or green chemistry techniques—a hot topic in sustainable pharmaceutical manufacturing. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing this compound, ensuring compliance with quality control standards demanded by regulatory bodies.
Beyond pharmaceuticals, CAS No. 1851701-41-1 has garnered attention in material science for its potential in organic semiconductors or fluorescent probes. Its conjugated system and electron-rich heterocycle make it a candidate for optoelectronic devices, aligning with searches for next-generation OLED materials. This dual applicability underscores its interdisciplinary relevance, bridging gaps between chemistry, biology, and engineering.
Safety and handling of 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol follow standard laboratory protocols, with no reported extreme hazards. However, researchers emphasize proper ventilation and personal protective equipment (PPE) during synthesis—a reminder consistent with broader discussions on lab safety best practices. As interest grows, suppliers are increasingly listing this compound in catalogs, often under synonyms like 2-Propanol, 1-[(1-benzothien-7-yl)amino]-, catering to diverse nomenclature preferences.
In conclusion, 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol represents a compelling case study in modern chemical innovation. Its multifaceted applications—from drug development to advanced materials—reflect the compound's adaptability to cutting-edge research. For those exploring structure-activity relationships (SAR) or heterocyclic synthesis, this molecule offers fertile ground for discovery, answering frequent search queries like "benzothiophene derivatives in medicine" or "synthetic routes for amino alcohols." As scientific communities prioritize molecular diversity and sustainability, compounds like CAS No. 1851701-41-1 will undoubtedly remain at the forefront of interdisciplinary research.
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